4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride
Overview
Description
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2 and a molecular weight of 259.17 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride typically involves the reaction of 4-aminopiperidine with butanoic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process involves multiple steps, including the protection and deprotection of functional groups, purification, and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride can be compared with other similar compounds, such as:
4-(4-Aminopiperidin-1-yl)butanoic acid: The non-dihydrochloride form of the compound, which has different solubility and stability properties.
4-(4-Aminopiperidin-1-yl)butanoic acid hydrochloride: A similar compound with a single hydrochloride salt, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications .
Biological Activity
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is . It contains a piperidine ring, which is known for its versatility in drug design. The presence of the amino group and the butanoic acid moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Similar compounds have been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. The piperidine structure allows this compound to mimic natural substrates, facilitating binding to active sites of enzymes and receptors, thereby influencing various biological pathways .
1. Neuropharmacological Effects
Research indicates that derivatives of piperidine, including this compound, may exhibit neuroprotective effects. For example, studies have suggested that compounds with similar structures can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing conditions like Alzheimer's disease .
2. Antimicrobial Activity
Preliminary studies have shown that piperidine derivatives possess antimicrobial properties. The biological efficacy against various bacterial strains suggests potential applications in treating infections .
3. Anticancer Potential
Piperidine derivatives have been evaluated for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Case Studies
- Acetylcholinesterase Inhibition :
- Antimicrobial Screening :
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(4-aminopiperidin-1-yl)butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c10-8-3-6-11(7-4-8)5-1-2-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKURZTPJBZVFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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